Stereochemical Configuration: (2R,6S) vs. (2S,6R) Enantiomer for Asymmetric Synthesis
The (2R,6S) absolute configuration of this compound is essential for achieving desired stereochemical outcomes in chiral auxiliary and ligand synthesis. In related morpholine systems, trans-3,5-bis(hydroxymethyl)morpholines with defined stereochemistry demonstrate predictable chiral induction in asymmetric reactions [1]. The enantiomeric (2S,6R) isomer (CAS 1581750-87-9) is commercially available but produces opposite stereochemical outcomes when employed in the same synthetic sequence. For applications requiring specific stereocontrol, the (2R,6S) isomer is non-interchangeable with its enantiomer.
| Evidence Dimension | Stereochemical configuration and enantiomeric identity |
|---|---|
| Target Compound Data | (2R,6S) absolute configuration; CAS 1093085-89-2 |
| Comparator Or Baseline | (2S,6R) enantiomer (CAS 1581750-87-9) |
| Quantified Difference | Opposite optical rotation and stereochemical induction outcomes |
| Conditions | Chiral stationary phase HPLC or polarimetry; specific rotation values not publicly disclosed for this exact compound |
Why This Matters
Procurement of the incorrect enantiomer can invert stereochemical outcomes in downstream asymmetric synthesis, leading to failed synthetic campaigns or inactive pharmaceutical candidates.
- [1] Dave R, Sasaki NA. Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Org Lett. 2004;6(1):15-18. View Source
